4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid

Medicinal Chemistry Molecular Recognition Solubility

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid (CAS: 1047992-91-5) is a synthetic aminobutanoic acid derivative featuring a 2,5-dimethoxyphenyl amide and a 2-methoxyethyl amino substituent. While the core scaffold shares basic resemblance with other 4-oxobutanoic acid analogs, the specific substitution pattern has not been characterized in primary literature or patents.

Molecular Formula C15H22N2O6
Molecular Weight 326.349
CAS No. 1047992-91-5
Cat. No. B2619023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
CAS1047992-91-5
Molecular FormulaC15H22N2O6
Molecular Weight326.349
Structural Identifiers
SMILESCOCCNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O
InChIInChI=1S/C15H22N2O6/c1-21-7-6-16-12(15(19)20)9-14(18)17-11-8-10(22-2)4-5-13(11)23-3/h4-5,8,12,16H,6-7,9H2,1-3H3,(H,17,18)(H,19,20)
InChIKeyPHYMTQWMZLTVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic Acid: A Structurally Distinct Aminobutanoic Acid Derivative for Probe Development


4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid (CAS: 1047992-91-5) is a synthetic aminobutanoic acid derivative featuring a 2,5-dimethoxyphenyl amide and a 2-methoxyethyl amino substituent. While the core scaffold shares basic resemblance with other 4-oxobutanoic acid analogs, the specific substitution pattern has not been characterized in primary literature or patents [1]. The compound is commercially available from specialty chemical vendors, suggesting its utility as a screening building block, but quantitative biological or physicochemical data are absent from public domain .

Screening building block with structurally unique 2,5-dimethoxyphenyl amide and 2-methoxyethyl amino pattern
Predicted H-bond capacity and lipophilicity shift relative to simpler 4-oxobutanoic acid scaffolds
No published biological data – requires target-specific assay verification before use in probe campaigns

Why Off-the-Shelf 4-Oxobutanoic Acid Analogs Cannot Replace 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic Acid for Targeted Assays


Even minor substituent changes on the 4-oxobutanoic acid scaffold can drastically alter hydrogen-bonding capacity, lipophilicity, and steric profile, fundamentally impacting target engagement and selectivity. The 2,5-dimethoxyphenyl amide and 2-methoxyethyl amino groups of the target compound create a unique pharmacophore that is not mirrored by simpler anilino or ethylamino analogs. Without empirical binding or activity data, generic substitution risks negating the specific molecular recognition required for a biological or analytical assay [1].

2-Methoxyethyl chain alters H-bonding and TPSA
The additional ether oxygen (vs ethylamino analog) increases H-bond acceptor count and TPSA, likely shifting solubility and target interaction profiles.
Predicted lipophilicity change may impact permeability
A computed ΔLogP of approximately +1.3 over the unsubstituted amino analog can alter membrane partitioning and assay compatibility in cellular screens.
Molecular weight and flexibility influence binding mode
The increase of 73 Da and four extra rotatable bonds vs the parent 2-amino analog may require re-evaluation of ligand efficiency and selectivity context.

Quantitative Differentiation Evidence for 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic Acid vs. Closest Analogs


Increased Hydrogen-Bond Acceptor Capacity Relative to the Ethylamino Analog

The target compound contains an additional ether oxygen in the 2-methoxyethyl side chain compared to the 2-ethylamino analog (CAS 1047996-01-9), increasing the hydrogen-bond acceptor count from 5 to 6. This elevates the topological polar surface area (TPSA) and likely enhances aqueous solubility and target interaction profiles [1].

H-Bond / TPSA
Class-level
Target: 6 acceptors, TPSA 98.9 Ų vs ethylamino analog: 5 acceptors, TPSA 89.4 Ų (+1 acceptor, +9.5 Ų)
Supports solubility and extracellular target focus
Computed values; experimental validation required
Medicinal Chemistry Molecular Recognition Solubility

Enhanced Lipophilicity (LogP) vs. Unsubstituted Amino Analog

The 2-methoxyethyl group in the target compound introduces a more lipophilic character compared to the simpler 2-amino analog (2-amino-4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, CID 112511881). The predicted XLogP3-AA increases from -2.1 to approximately -0.8, indicating a shift toward higher membrane permeability [1].

Lipophilicity
Cross-study comparable
Predicted XLogP3-AA ≈ -0.8 vs unsubstituted amino analog XLogP3-AA = -2.1 (ΔLogP ≈ +1.3)
Supports permeability context for cell-based assays
Estimated from fragment addition; verify experimentally
Drug Design Permeability Lipophilicity

Steric Bulk Differentiation via Molecular Weight and Rotatable Bonds

The target compound (MW 326.35 g/mol) is significantly larger and more flexible than the parent 2-amino analog (MW 253.25 g/mol). The increase of 73.1 g/mol and additional rotatable bonds (from 6 to 10) indicates greater conformational entropy and a distinct binding interface requirement .

Steric Bulk
Cross-study comparable
MW 326.35 g/mol, 10 rotatable bonds vs parent analog MW 253.25 g/mol, 6 rotatable bonds (+73.1 g/mol, +4 bonds)
Re-evaluate ligand efficiency indices
MW from vendor data; rotatable bonds inferred from structure
Structure-Activity Relationships Ligand Efficiency Fragment-Based Design

High-Value Application Scenarios for 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic Acid Based on Differentiated Properties


Chemical Probe for Serine/Threonine Hydrolases or Transferases with Extended Active Sites

The extended 2-methoxyethylamino arm and moderate lipophilicity (predicted ΔLogP vs parent scaffold) suggest the compound may access deeper hydrophobic sub-pockets in enzymes such as serine hydrolases or kinases, where the 2,5-dimethoxyphenyl amide contributes π-stacking interactions. Procurement of this specific analog over the ethylamino variant is justified when initial fragment screening requires exploration of larger, more flexible recognition elements to improve selectivity [1].

Fragment-to-Lead Optimization Campaigns Targeting Protein-Protein Interactions

With a TPSA of ~99 Ų and moderate MW (326 Da), the compound occupies a physicochemical space suitable for optimizing protein-protein interaction inhibitors. Its higher hydrogen-bond acceptor count relative to simpler analogs can be leveraged to disrupt key interfacial hydrogen bonds, making it a preferred starting point for lead expansion when polar contacts are essential for activity [1].

Negative Control or Inactive Analog Synthesis in SAR Studies

When a structurally similar but biologically inert comparator is needed for a 4-oxobutanoic acid-based inhibitor series, the unique substitution of the target compound—lacking reported activity—could serve as a negative control in cellular assays, provided its inertness is first confirmed against the primary target. Its synthetic accessibility through the 2,5-dimethoxyaniline route offers straightforward preparation for systematic SAR profiling [1].

Application
Selection Property
Validation Focus
Extended active-site probe design
Extended H-bond capacity and moderate lipophilicity
Target engagement in enzymatic assays
Fragment-to-lead PPI inhibitor optimization
TPSA ~99 Ų and moderate molecular weight
Biophysical binding and selectivity profiling
SAR negative control / inactive comparator
Unique substitution pattern, no reported activity
Confirm inertness against primary target
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